ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole moiety, and an ethyl benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the fluorophenyl and benzoate groups. Common synthetic methodologies include:
Formation of the Triazole Ring: This can be achieved through click chemistry, involving the reaction of an aryl or alkyl halide with an alkyne and sodium azide.
Attachment of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Esterification: The final step involves the esterification of the benzoate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and dioxo functionalities contribute to its reactivity and biological activity.
Molecular Formula
- Molecular Weight: 439.5 g/mol
- Chemical Structure:
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole nucleus exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazole compounds showed selective cytotoxic effects against various cancer cell lines (e.g., HCT116 and MDA-MB-231) with IC50 values ranging from 0.02 to 1.47 µM .
- The mechanism of action often involves the induction of apoptosis through the increase of reactive oxygen species (ROS) levels and mitochondrial dysfunction .
Antimicrobial Properties
Triazole-containing compounds are also recognized for their antimicrobial activities:
- They have shown effectiveness against a range of pathogens including bacteria and fungi. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cells .
- This compound may possess similar properties due to its structural characteristics.
Anti-inflammatory Effects
The compound has potential anti-inflammatory activity:
- In vitro studies have shown that related triazole derivatives can inhibit cyclooxygenase (COX) enzymes (especially COX-2), which play a crucial role in inflammation pathways .
- The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional NSAIDs .
Antioxidant Activity
Research indicates that triazole derivatives can exhibit antioxidant properties:
- These compounds help reduce oxidative stress by scavenging free radicals and modulating oxidative pathways in cells .
Study 1: Anticancer Evaluation
In a study by Wei et al., several triazole derivatives were synthesized and evaluated for their anticancer potential. Notably:
- Compound 6 , a triazole derivative similar to this compound showed potent inhibition of cell proliferation in multiple cancer lines with IC50 values significantly lower than standard chemotherapeutics .
Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory potential of triazole derivatives:
Properties
IUPAC Name |
ethyl 4-[[2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5/c1-2-32-21(31)12-3-7-14(8-4-12)23-16(28)11-26-18-17(24-25-26)19(29)27(20(18)30)15-9-5-13(22)6-10-15/h3-10,17-18H,2,11H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXGOMCZWQORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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